molecular formula C11H7F6NO B6310819 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile CAS No. 2088943-26-2

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile

Cat. No. B6310819
CAS RN: 2088943-26-2
M. Wt: 283.17 g/mol
InChI Key: JEWIJKMIPQQERU-UHFFFAOYSA-N
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Description

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile, also known as 3-HFPBN, is a versatile organic compound used in a variety of scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. It has a wide range of uses in the laboratory, including as a reagent, solvent, and catalyst. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. It has also been used as a solvent for a variety of reactions, including the synthesis of polymers and the extraction of compounds from natural sources. In addition, it has been used as a catalyst in the synthesis of organic compounds, such as esters and amines.

Mechanism of Action

The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile is not fully understood. It is believed that the compound acts as a Lewis base, which is capable of forming a coordinate covalent bond with a Lewis acid. This bond can then be used to facilitate the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile have not been studied in detail. However, it is known that the compound is not toxic to humans and animals, and it is not expected to have any adverse effects. It is also believed that the compound may have some antioxidant properties, although this has not been confirmed.

Advantages and Limitations for Lab Experiments

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in organic solvents, which makes it easy to handle and store. It is also relatively stable, and it does not react with most other compounds. In addition, it is relatively inexpensive, which makes it an attractive option for laboratory experiments.
However, there are some limitations for use in laboratory experiments. It is not very soluble in water, which limits its use in aqueous solutions. In addition, it has a low vapor pressure, which means that it can evaporate from solutions over time. Finally, it is not very reactive, which limits its use as a reagent in some reactions.

Future Directions

There are a number of potential future directions for 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile. It could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. It could also be used as a reagent or catalyst in the synthesis of polymers, or as an extraction solvent for compounds from natural sources. In addition, it could be used in the development of new catalysts or reagents for a variety of organic reactions. Finally, it could be further studied to determine its potential biochemical and physiological effects.

Synthesis Methods

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile can be synthesized by the reaction of 1,2,3,3,3-pentafluoropropanol with benzonitrile in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the product. The reaction is typically conducted at a temperature of 80-100°C for several hours. The product is then isolated by distillation or extraction with an organic solvent, such as ethyl acetate or dichloromethane.

properties

IUPAC Name

2-[3-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c12-9(10(13,14)15)11(16,17)19-8-3-1-2-7(6-8)4-5-18/h1-3,6,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIJKMIPQQERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile

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